![molecular formula C20H18N2O3S B13881929 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-96-2](/img/structure/B13881929.png)
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a chemical compound belonging to the piperidine class of organic compounds. This compound is characterized by the presence of a piperidine ring, a nitrobenzo[b]thienyl group, and a phenyl group. It is commonly used in various fields, including medical research, environmental research, and industrial research.
Méthodes De Préparation
The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves several steps. One common synthetic route includes the following steps:
Formation of the Nitrobenzo[b]thienyl Intermediate: The synthesis begins with the nitration of benzo[b]thiophene to form 5-nitrobenzo[b]thiophene.
Acylation Reaction: The nitrobenzo[b]thiophene is then subjected to an acylation reaction with a suitable acyl chloride to form the corresponding acylated product.
Piperidine Ring Formation: The acylated product is then reacted with piperidine under appropriate conditions to form the final compound, Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Nitrobenzo[b]thiophene Derivatives: These compounds contain the nitrobenzo[b]thiophene moiety but may have different substituents at other positions.
Phenyl-Substituted Compounds: These compounds have a phenyl group but differ in their other structural features.
Propriétés
Numéro CAS |
832102-96-2 |
|---|---|
Formule moléculaire |
C20H18N2O3S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H18N2O3S/c23-20(19-13-16-12-17(22(24)25)6-7-18(16)26-19)21-10-8-15(9-11-21)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
Clé InChI |
KKQLJJHKFRREOT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
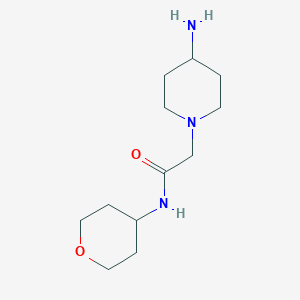
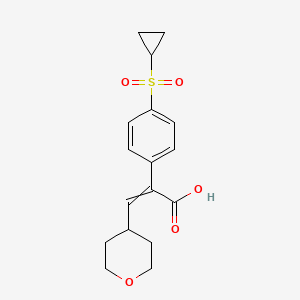

![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
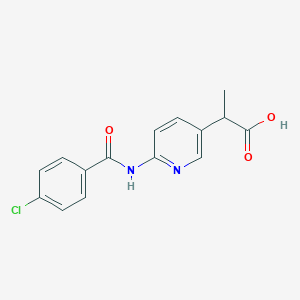
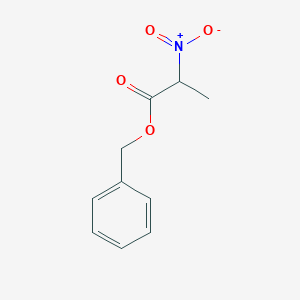
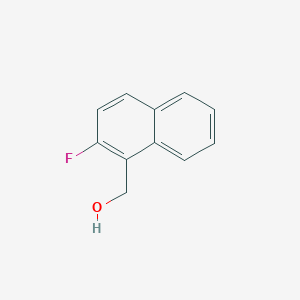
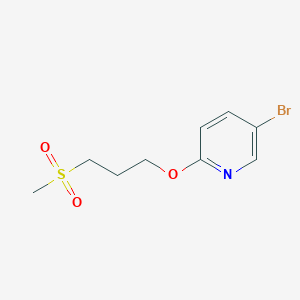
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
